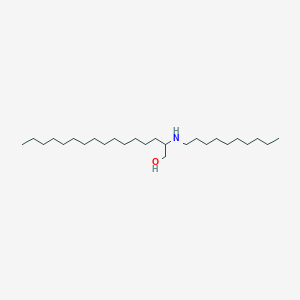
2-(Decylamino)hexadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylamino)hexadecan-1-ol is a chemical compound with the molecular formula C26H55NO. It is a long-chain fatty alcohol with an amino group attached to the second carbon of the hexadecane chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with decylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amine bond. The reaction can be represented as follows:
Hexadecan-1-ol+Decylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of decylhexadecylamine.
Substitution: Formation of various substituted hexadecanes.
Applications De Recherche Scientifique
2-(Decylamino)hexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 2-(Decylamino)hexadecan-1-ol involves its ability to interact with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino group interacts with the aqueous environment. This dual functionality makes it an effective surfactant and emulsifier.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecan-1-ol: A long-chain fatty alcohol without the amino group.
Decylamine: A primary amine with a shorter carbon chain.
Cetyl alcohol: Another long-chain fatty alcohol used in similar applications.
Uniqueness
2-(Decylamino)hexadecan-1-ol is unique due to the presence of both an amino group and a long hydrophobic chain. This combination provides it with distinct surfactant properties, making it more versatile compared to other similar compounds.
Propriétés
Numéro CAS |
918817-84-2 |
|---|---|
Formule moléculaire |
C26H55NO |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
2-(decylamino)hexadecan-1-ol |
InChI |
InChI=1S/C26H55NO/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-26(25-28)27-24-22-20-18-12-10-8-6-4-2/h26-28H,3-25H2,1-2H3 |
Clé InChI |
JTKSGKBGLRNWKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CO)NCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
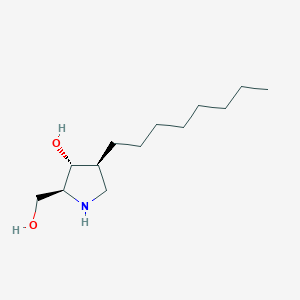
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
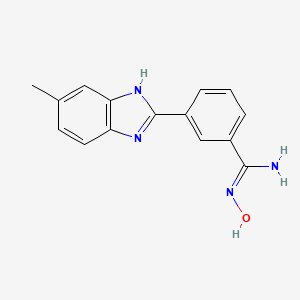

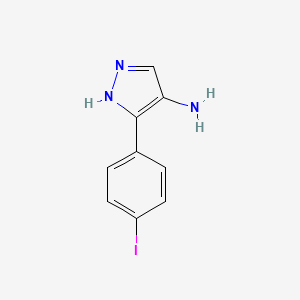
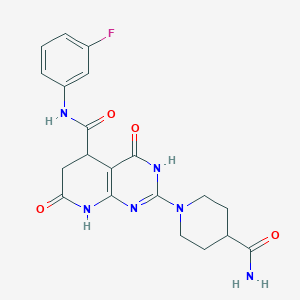
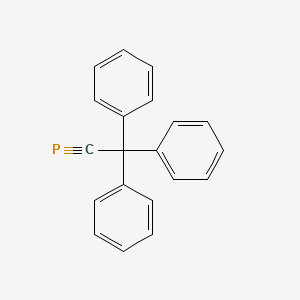
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
